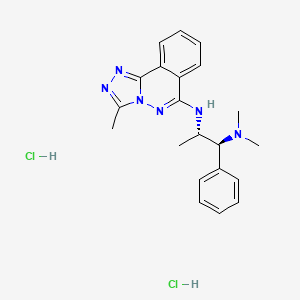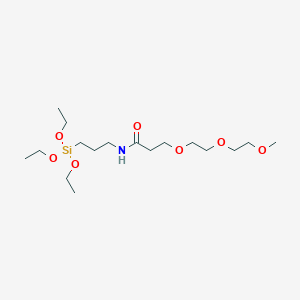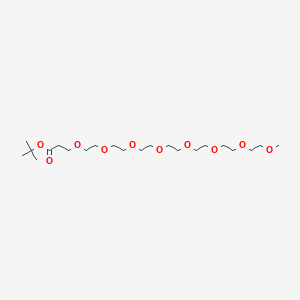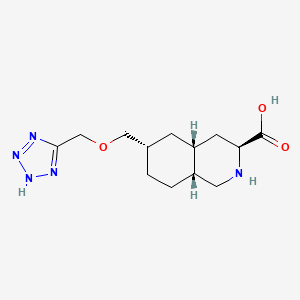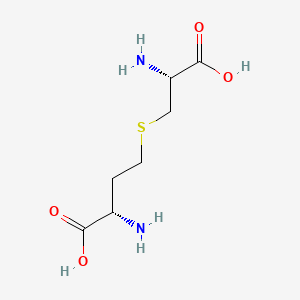
L-cystathionine
Descripción general
Descripción
La cistationina es un compuesto intermedio en la biosíntesis de cisteína a partir de homocisteína. Se produce a través de la vía de transsulfuración y se convierte en cisteína por la enzima cistationina gamma-liasa. Este compuesto juega un papel crucial en el metabolismo de los aminoácidos que contienen azufre y participa en varios procesos fisiológicos .
Mecanismo De Acción
La cistationina ejerce sus efectos a través de su papel en la vía de transsulfuración. Se sintetiza a partir de homocisteína y serina por la cistationina beta-sintasa y luego se escinde en cisteína y alfa-cetobutirato por la cistationina gamma-liasa. Esta vía es crucial para la regulación del metabolismo de los aminoácidos azufrados y la producción de sulfuro de hidrógeno, una molécula de señalización gaseosa .
Análisis Bioquímico
Biochemical Properties
L-cystathionine is involved in several biochemical reactions, primarily within the transsulfuration pathway. It is synthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase. This reaction requires pyridoxal phosphate as a cofactor. This compound is then cleaved by cystathionine γ-lyase to produce L-cysteine, which is a precursor for glutathione synthesis. The interactions of this compound with these enzymes are crucial for maintaining cellular redox balance and detoxifying harmful substances .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of L-cysteine, which is essential for the production of glutathione, a major antioxidant in cells. By contributing to glutathione synthesis, this compound helps protect cells from oxidative stress and maintain cellular homeostasis. Additionally, this compound has been shown to affect the expression of genes involved in the antioxidant response and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with specific enzymes and biomolecules. The binding of this compound to cystathionine γ-lyase facilitates its cleavage into L-cysteine, ammonia, and α-ketobutyrate. This reaction is essential for the production of L-cysteine, which is a precursor for glutathione synthesis. The regulation of these enzymatic reactions is crucial for maintaining cellular redox balance and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have demonstrated that the presence of this compound can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and redox balance. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in the transsulfuration pathway, which converts L-methionine to L-cysteine. This pathway involves several enzymes, including cystathionine β-synthase and cystathionine γ-lyase. This compound interacts with these enzymes to facilitate the production of L-cysteine, which is essential for glutathione synthesis. The regulation of this pathway is crucial for maintaining cellular redox balance and detoxifying harmful substances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound within cells is essential for its role in the transsulfuration pathway and the production of L-cysteine .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. The subcellular localization of this compound is crucial for its activity and function in the transsulfuration pathway and the production of L-cysteine .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La cistationina se puede sintetizar mediante la tioalquilación del éster butílico de N-butoxicarbonil-L-tert-leucina, derivado de L-cistina, con el éster tert-butílico de ácido amino-4-yodobutanoico tert-butoxicarbonil, derivado de L-ácido aspártico. Este método implica grupos protectores y una desprotección de un solo paso en condiciones suaves, lo que da como resultado cistationina de alta pureza .
Métodos de producción industrial
La producción industrial de cistationina normalmente implica procesos de fermentación. Los microorganismos se utilizan para producir cistationina a través de la vía de transsulfuración, donde la homocisteína y la serina se convierten en cistationina por la enzima cistationina beta-sintasa .
Análisis De Reacciones Químicas
Tipos de reacciones
La cistationina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La cistationina se puede oxidar para formar ácido cisteína sulfínico.
Reducción: Se puede reducir para formar cisteína.
Sustitución: La cistationina puede participar en reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden usar varios nucleófilos en condiciones suaves.
Principales productos formados
Oxidación: Ácido cisteína sulfínico.
Reducción: Cisteína.
Sustitución: Varios derivados de cistationina sustituidos.
Aplicaciones Científicas De Investigación
La cistationina tiene numerosas aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Compuestos similares
Cisteína: Un aminoácido que contiene azufre producido a partir de cistationina.
Homocisteína: Un precursor de la cistationina en la vía de transsulfuración.
Metionina: Un aminoácido esencial que se puede convertir en homocisteína.
Singularidad
La cistationina es única en su papel como intermediario en la vía de transsulfuración, uniendo la conversión de homocisteína a cisteína. A diferencia de la cisteína y la homocisteína, la cistationina no se incorpora a las proteínas, sino que sirve como un intermedio metabólico crucial .
Propiedades
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971384 | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22 mg/mL | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-88-2 | |
| Record name | Cystathionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystathionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTATHIONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312 °C | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



